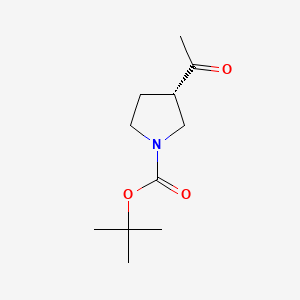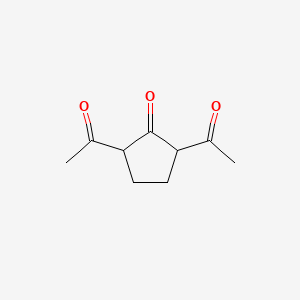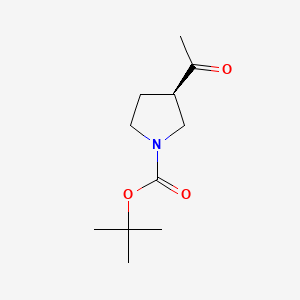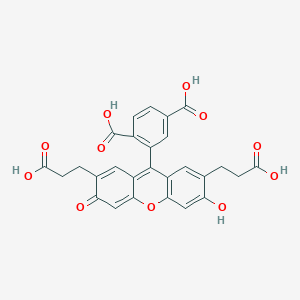
BCECF
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of BCECF is C27H20O11 . The structure of BCECF includes a spiro-isobenzofuran moiety, which is part of the fluorescein core, and carboxyethyl groups attached to the xanthene ring . The exact molecular structure analysis of BCECF is not provided in the search results.Physical And Chemical Properties Analysis
BCECF is a crystalline solid with a molecular weight of 520.4 . It has an emission maximum at 535 nm and can be excited at 440 nm and 490 nm . The pKa of BCECF is approximately 6.98, making it ideal for measuring changes ± 1 pH unit around pH 7 .Aplicaciones Científicas De Investigación
Intracellular pH Measurement
- Application Summary : BCECF is extensively used for measuring intracellular pH as it can be incorporated into intact living cells and responds sensitively to pH dynamics .
- Methods of Application : The cell-permeant BCECF AM ester can be added to cell media for loading live cell populations. Intracellular esterases hydrolyze the esters, leaving BCECF with 4–5 negative charges, trapping the indicator inside the cell .
- Results or Outcomes : The fluorescence intensity of BCECF is proportional to the pH near its pK of 6.98, making it an excellent indicator over the physiological range of pH 6.5–7.5 .
Confocal Laser Scanning Microscopy
- Application Summary : BCECF is used in confocal laser scanning microscopy due to its absorption maximum being very close to the 488‐nm argon‐ ion laser line .
- Methods of Application : After loading the cells with BCECF, both the nucleus and the mitochondria show a higher level of fluorescence than the cytoplasm .
- Results or Outcomes : Despite its inhomogeneous intracellular distribution, BCECF reports the pH of only one cellular compartment, the cytosol .
Cell Viability Measurement
- Application Summary : The conversion of nonfluorescent BCECF AM to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .
- Methods of Application : The cell-permeant BCECF AM ester is added to cell media for loading live cell populations. Intracellular esterases hydrolyze the esters, leaving BCECF with 4–5 negative charges, trapping the indicator inside the cell .
- Results or Outcomes : The fluorescence of BCECF indicates the viability of the cells .
Fluorescence Lifetime Imaging
- Application Summary : BCECF is used in fluorescence lifetime imaging to examine intracellular pH levels . This technique allows for quantitative information on intracellular environments by analyzing the fluorescence lifetime .
- Methods of Application : One-photon and two-photon time-domain fluorescence lifetime imaging is performed with a laser-scanning microscope using the time-correlated single-photon counting technique .
- Results or Outcomes : BCECF meets the requirements of reliable intracellular pH recordings in living cells .
Live-Cell Imaging
- Application Summary : BCECF is used in live-cell imaging. It is compatible with all common fluorescence instrumentation that use fluorescein filters, including Ar-laser based confocal microscopy, flow cytometry, and standard fluorescence microscopy and fluorometry .
- Methods of Application : The cell-permeant BCECF AM ester can be added to cell media for loading live cell populations .
- Results or Outcomes : The fluorescence of BCECF indicates the viability of the cells .
Calcium Imaging
- Application Summary : BCECF is used as a highly sensitive fluorescent dye for calcium imaging .
- Methods of Application : The cell-permeant BCECF AM ester can be added to cell media for loading live cell populations .
- Results or Outcomes : The fluorescence of BCECF indicates the calcium levels in the cells .
Fluorescence Spectroscopy
- Application Summary : BCECF is used in fluorescence spectroscopy to study the structure and dynamics of biomolecules .
- Methods of Application : The fluorescence of BCECF is measured using a fluorescence spectrometer. The fluorescence intensity can provide information about the local environment of the molecule .
- Results or Outcomes : The fluorescence data can reveal properties of biological molecules that are not obtained from simple absorption spectroscopy .
Cell Proliferation Assay
- Application Summary : BCECF can be used in cell proliferation assays. The conversion of nonfluorescent BCECF AM to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell proliferation .
- Methods of Application : The cell-permeant BCECF AM ester is added to cell media for loading live cell populations. Intracellular esterases hydrolyze the esters, leaving BCECF with 4–5 negative charges, trapping the indicator inside the cell .
- Results or Outcomes : The fluorescence of BCECF indicates the proliferation of the cells .
Cell Migration Assay
- Application Summary : BCECF can be used in cell migration assays. The conversion of nonfluorescent BCECF AM to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell migration .
- Methods of Application : The cell-permeant BCECF AM ester is added to cell media for loading live cell populations. Intracellular esterases hydrolyze the esters, leaving BCECF with 4–5 negative charges, trapping the indicator inside the cell .
- Results or Outcomes : The fluorescence of BCECF indicates the migration of the cells .
Safety And Hazards
While specific safety and hazard information for BCECF is not provided in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes using personal protective equipment such as safety goggles, protective gloves, and impervious clothing, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-[2,7-bis(2-carboxyethyl)-3-hydroxy-6-oxoxanthen-9-yl]terephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20O11/c28-19-10-21-17(7-12(19)2-5-23(30)31)25(16-9-14(26(34)35)1-4-15(16)27(36)37)18-8-13(3-6-24(32)33)20(29)11-22(18)38-21/h1,4,7-11,28H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKROGDOAOXDINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005566 | |
| Record name | 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein | |
CAS RN |
85138-49-4 | |
| Record name | 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



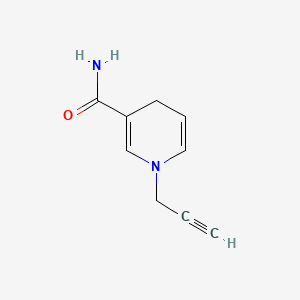
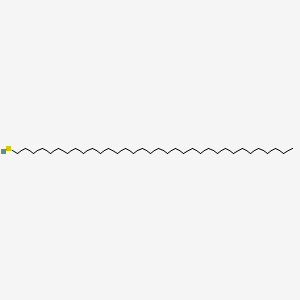
![N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate](/img/no-structure.png)
![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)
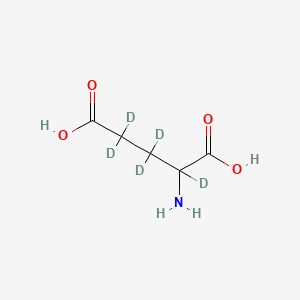
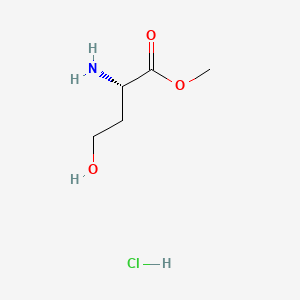
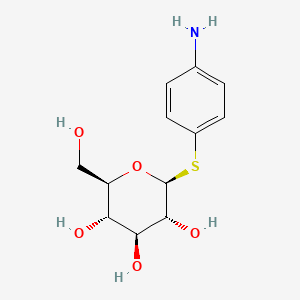
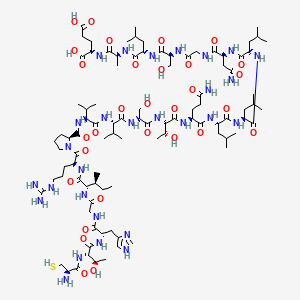
![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)
![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)
